molecular formula C11H14O2 B14325694 7-(Furan-2-yl)hept-2-en-4-one CAS No. 112158-02-8

7-(Furan-2-yl)hept-2-en-4-one

Cat. No.: B14325694
CAS No.: 112158-02-8
M. Wt: 178.23 g/mol
InChI Key: QJUJOSYJXQBSLC-UHFFFAOYSA-N
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Description

7-(Furan-2-yl)hept-2-en-4-one is an organic compound that features a furan ring attached to a hept-2-en-4-one chain The furan ring is a five-membered aromatic ring with one oxygen atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Furan-2-yl)hept-2-en-4-one typically involves the use of furfural as a starting material. One common method involves a one-pot synthesis where furfural is reacted with 7-bromo-1-heptene in the presence of a catalyst such as cuprous chloride and an oxidant like tert-butyl hydrogen peroxide. Potassium carbonate is used as a base, and tetrabutylammonium bromide (TBAB) is added to facilitate the reaction .

Industrial Production Methods

This includes the use of renewable resources, minimizing waste, and employing safer solvents and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-(Furan-2-yl)hept-2-en-4-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the hept-2-en-4-one chain can be reduced to form alcohols.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Alcohols and other reduced forms of the compound.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

7-(Furan-2-yl)hept-2-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Furan-2-yl)hept-2-en-4-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially affecting cellular processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

    Furfural: A precursor in the synthesis of 7-(Furan-2-yl)hept-2-en-4-one.

    5-Hydroxymethylfurfural (HMF): Another furan derivative with similar chemical properties.

    2,5-Furandicarboxylic Acid: A furan compound used in the production of polymers.

Uniqueness

This compound is unique due to its specific structure, which combines a furan ring with a hept-2-en-4-one chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

112158-02-8

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

7-(furan-2-yl)hept-2-en-4-one

InChI

InChI=1S/C11H14O2/c1-2-5-10(12)6-3-7-11-8-4-9-13-11/h2,4-5,8-9H,3,6-7H2,1H3

InChI Key

QJUJOSYJXQBSLC-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)CCCC1=CC=CO1

Origin of Product

United States

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